![molecular formula C8H13NO4S B13898357 2-Methylsulfonyl-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B13898357.png)
2-Methylsulfonyl-2-azaspiro[3.3]heptane-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylsulfonyl-2-azaspiro[3.3]heptane-6-carboxylic acid is a chemical compound with the molecular formula C8H13NO4S and a molecular weight of 219.26 g/mol . This compound is part of the azaspiro family, which is characterized by a spirocyclic structure containing nitrogen. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
The synthesis of 2-Methylsulfonyl-2-azaspiro[3.3]heptane-6-carboxylic acid involves constructing the spirocyclic scaffold through subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C or 1,1-N-bis-nucleophiles . This method allows for the creation of the four-membered rings in the spirocyclic structure. Industrial production methods may involve bulk custom synthesis and sourcing, as provided by companies like ChemScene .
Chemical Reactions Analysis
2-Methylsulfonyl-2-azaspiro[3.3]heptane-6-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Methylsulfonyl-2-azaspiro[3.3]heptane-6-carboxylic acid has several scientific research applications. In chemistry, it is used as a building block for the synthesis of sterically constrained amino acids, which are important for drug design and development In biology, it can be used to study the interactions of spirocyclic compounds with biological targetsIn industry, it can be used in the production of various chemical products .
Mechanism of Action
The mechanism of action of 2-Methylsulfonyl-2-azaspiro[3.3]heptane-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows for unique interactions with biological molecules, potentially leading to pronounced biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-Methylsulfonyl-2-azaspiro[3.3]heptane-6-carboxylic acid can be compared with other similar compounds, such as 2-Azaspiro[3.3]heptane-6-carboxylic acid and its derivatives . These compounds share the spirocyclic structure but may differ in their functional groups and specific applications. The uniqueness of this compound lies in its methylsulfonyl group, which can influence its reactivity and interactions with other molecules .
Properties
Molecular Formula |
C8H13NO4S |
|---|---|
Molecular Weight |
219.26 g/mol |
IUPAC Name |
2-methylsulfonyl-2-azaspiro[3.3]heptane-6-carboxylic acid |
InChI |
InChI=1S/C8H13NO4S/c1-14(12,13)9-4-8(5-9)2-6(3-8)7(10)11/h6H,2-5H2,1H3,(H,10,11) |
InChI Key |
LYPQMABYTDNSPI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CC2(C1)CC(C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


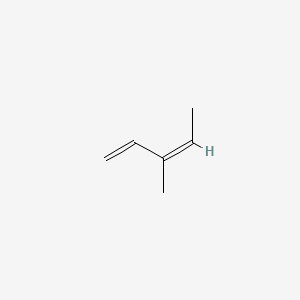
![Thieno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B13898288.png)
![[2-(Difluoromethyl)-4-fluoro-phenyl]hydrazine;hydrochloride](/img/structure/B13898296.png)
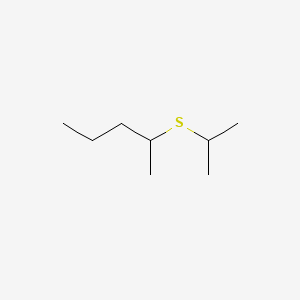
![1-[(5S)-3-phenyl-5-propan-2-yl-2-sulfanylideneimidazolidin-1-yl]ethanone](/img/structure/B13898303.png)
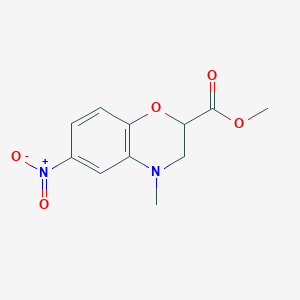
![1-[5-(4-Chlorobutyl)-1,3-dihydroisoindol-2-yl]ethanone](/img/structure/B13898310.png)
![3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid ethyl ester](/img/structure/B13898314.png)
![[4-(Hydroxymethyl)-7-oxabicyclo[2.2.1]heptan-1-YL]methyl acetate](/img/structure/B13898315.png)
![tert-butyl 5-fluoro-3-methyl-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13898323.png)
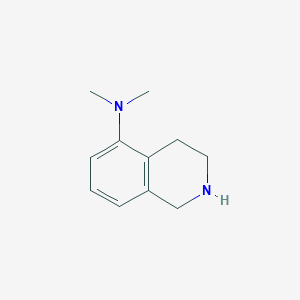
![6-Chloro-2-methyl-3-pyridin-4-ylimidazo[1,2-b]pyridazine](/img/structure/B13898325.png)
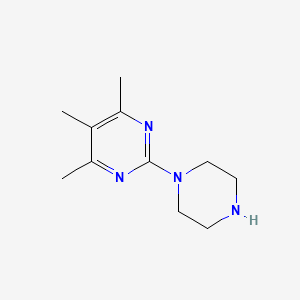
![7-Benzyl-4,7-diazaspiro[2.5]octane dihydrochloride](/img/structure/B13898355.png)
